molecular formula C8H3ClN2O4S B12360338 2,3-Dioxoquinoxaline-6-sulfonyl chloride

2,3-Dioxoquinoxaline-6-sulfonyl chloride

Cat. No.: B12360338
M. Wt: 258.64 g/mol
InChI Key: HVVVNZYIWMCPIU-UHFFFAOYSA-N
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Description

2,3-Dioxoquinoxaline-6-sulfonyl chloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their broad-spectrum applications in various fields, including medicine, pharmacology, and industry . The sulfonyl chloride group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxoquinoxaline-6-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. For instance, the reaction of 2,3-(1H,4H)-quinoxalinedione with chlorosulfonic acid yields 2,3-quinoxalinedione-6-sulfonyl chloride . This reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxoquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Primary amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with primary amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2,3-Dioxoquinoxaline-6-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to their modification and inhibition . This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dioxoquinoxaline-6-sulfonyl chloride is unique due to its oxo groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Properties

Molecular Formula

C8H3ClN2O4S

Molecular Weight

258.64 g/mol

IUPAC Name

2,3-dioxoquinoxaline-6-sulfonyl chloride

InChI

InChI=1S/C8H3ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H

InChI Key

HVVVNZYIWMCPIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2C=C1S(=O)(=O)Cl

Origin of Product

United States

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